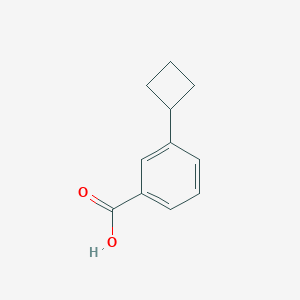

3-Cyclobutylbenzoic acid

Description

Historical Context of Benzoic Acid Derivatives in Modern Organic Synthesis

Benzoic acid, the simplest aromatic carboxylic acid, was first isolated in the 16th century. bldpharm.com Its derivatives have since become indispensable building blocks in organic synthesis. Historically, the functionalization of the benzene (B151609) ring and the manipulation of the carboxylic acid group have been central themes in the development of synthetic methodologies. These derivatives are precursors to a wide range of pharmaceuticals, polymers, and other fine chemicals. The introduction of various substituents onto the benzoic acid scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of modern drug design and materials science.

Methodological Approaches in Contemporary Organic Synthesis Applicable to Aromatic Carboxylic Acids

The synthesis of aromatic carboxylic acids has evolved significantly over the years. Traditional methods often involved the oxidation of alkylbenzenes or the hydrolysis of nitriles. jocpr.com More contemporary approaches focus on efficiency, selectivity, and sustainability. These include transition-metal-catalyzed carboxylation reactions, which allow for the direct introduction of a carboxylic acid group onto an aromatic ring. smolecule.com For a compound like 3-Cyclobutylbenzoic acid, its synthesis would likely involve the coupling of a cyclobutyl-containing fragment to a benzoic acid precursor or the construction of the benzoic acid moiety on a pre-existing cyclobutyl-substituted benzene ring. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Overview of Current Research Paradigms in Substituted Aromatic Systems

Current research in substituted aromatic systems is heavily focused on the development of novel structures with specific functions. The placement of substituents on an aromatic ring can dramatically influence the molecule's properties, including its reactivity, polarity, and biological activity. The cyclobutyl group in this compound is of particular interest due to the inherent ring strain of the four-membered ring, which can affect the conformational preferences and electronic properties of the benzoic acid system. cymitquimica.com Researchers are actively exploring how such non-planar, saturated rings interact with biological targets and influence the solid-state properties of materials.

Detailed Research Findings

While comprehensive studies focusing solely on this compound are not extensively documented in publicly available literature, its significance is evident from its role as a key intermediate in the synthesis of more complex molecules. The research findings are therefore primarily understood in the context of the final products that incorporate the 3-cyclobutylbenzoyl moiety.

One of the notable applications of this compound is in the synthesis of analogs of the anti-inflammatory drug Roflumilast. jocpr.com In these synthetic pathways, this compound is activated, often by conversion to its corresponding acid chloride, and then reacted with other heterocyclic fragments to produce the final drug candidates. jocpr.com The presence of the 3-cyclobutyl group is a deliberate design choice, suggesting that this specific substituent is crucial for the desired pharmacological activity of the target molecule.

Furthermore, derivatives of this compound have been utilized in the development of GlyT1 inhibitors, which are of interest for treating neurological disorders. smolecule.com The synthesis of these inhibitors involves the use of 3-cyclobutyl-substituted benzoyl chlorides, which are derived from this compound. This underscores the compound's value as a versatile building block in medicinal chemistry.

The reactivity of this compound is characteristic of a substituted benzoic acid. The carboxylic acid group can undergo esterification and amidation reactions, while the aromatic ring can be subject to further electrophilic substitution, with the position of the incoming substituent directed by the existing carboxyl and cyclobutyl groups. cymitquimica.com

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, reactivity, and application in synthesis.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 19936-19-7 |

| Appearance | White to off-white solid |

| Melting Point | Not explicitly stated in available public data |

| Boiling Point | Not explicitly stated in available public data |

| Solubility | Likely soluble in organic solvents and sparingly soluble in water |

Note: Some specific physical properties like melting and boiling points are not consistently reported across public sources.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQRIEBZAHFCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclobutylbenzoic Acid and Its Precursors

Green Chemistry Principles and Sustainable Synthesis of 3-Cyclobutylbenzoic Acid

The synthesis of this compound and its precursors is increasingly being evaluated through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. google.com This section explores the application of green chemistry principles to the synthesis of this compound, focusing on the development of environmentally friendly reaction conditions, maximization of atom economy, and the use of catalytic methodologies to minimize waste and enhance selectivity.

Development of Solvent-Free and Environmentally Benign Reaction Conditions

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which contribute significantly to chemical waste. google.com Research into the synthesis of carboxylic acids has demonstrated the viability of solvent-free and alternative solvent systems, which are applicable to the production of this compound.

Solvent-Free Methodologies:

Techniques such as microwave-assisted synthesis and mechanochemistry (ball milling) offer powerful solvent-free alternatives to conventional methods. ajrconline.orgresearchgate.net

Microwave-Assisted Synthesis: This technique uses microwave irradiation to heat reaction mixtures rapidly and uniformly, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating. ijprdjournal.comrasayanjournal.co.in For instance, the hydrolysis of benzamides and the oxidation of toluenes to benzoic acids can be completed in minutes under microwave irradiation, whereas conventional methods may take several hours. rasayanjournal.co.in A similar approach could be applied to the hydrolysis of 3-cyclobutylbenzamide or the oxidation of a suitable precursor like 3-cyclobutyltoluene. Microwave-assisted synthesis can also be applied to esterification and other reactions relevant to benzoic acid derivatives, often without the need for a solvent. openmedicinalchemistryjournal.comresearchgate.netacs.org

Mechanochemistry (Ball Milling): This method involves the grinding of solid reactants together, where the mechanical energy initiates chemical reactions. rsc.org Ball milling has been successfully used for the catalyst-free and solvent-free synthesis of various carboxylic acid derivatives, such as 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acids. researchgate.netrroij.com This approach avoids the use of bulk solvents, simplifies work-up procedures, and reduces waste. The synthesis of this compound could potentially be achieved by milling a suitable precursor, for example, via the deoxyfluorination of the carboxylic acid to an acyl fluoride (B91410) followed by hydrolysis, a process shown to be efficient under mechanochemical conditions for other acids. acs.org

Environmentally Benign Solvents:

When a solvent is necessary, the use of environmentally benign options like water is highly encouraged. Water is non-toxic, non-flammable, and readily available.

Reactions in Water: Catalytic oxidation of alkylbenzenes and benzyl (B1604629) alcohols to the corresponding carboxylic acids has been successfully performed in water, often using aerobic conditions (with air or O2 as the oxidant). rsc.orgorganic-chemistry.org For example, the oxidation of benzyl alcohols to benzoic acids can be achieved using a catalyst like ferric chloride with an oxidant such as TBHP/oxone under solvent-free conditions or in water. researchgate.net Similarly, selenium-catalyzed oxidation of aldehydes to carboxylic acids proceeds efficiently in water with hydrogen peroxide as the green oxidant. mdpi.com These methods present a sustainable pathway for oxidizing 3-cyclobutylbenzyl alcohol or 3-cyclobutylbenzaldehyde (B6204498) to the target acid.

The table below summarizes various environmentally benign conditions applicable to the synthesis of benzoic acid derivatives, which could be adapted for this compound.

| Method | Precursor Type | Conditions | Advantages | Citations |

| Microwave Irradiation | Benzamide | H2SO4, 10 min | Rapid reaction, reduced energy use | ajrconline.org |

| Microwave Irradiation | Benzyl Alcohol | Na2WO4, H2O2 | Fast, high yield | rasayanjournal.co.in |

| Ball Milling | Carboxylic Acid + Amine | Solvent-free, catalyst-free | No solvent waste, simple procedure | researchgate.netrroij.com |

| Ultrasound-Assisted | Benzyl Alcohol | Solvent-free, 30-80 min | High efficiency, green synthesis | google.com |

| Catalysis in Water | Alkylbenzene | Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII), O2 | Use of water, aerobic oxidation | rsc.org |

| Catalysis in Water | Aldehyde | Diphenyl diselenide, H2O2 | Mild conditions, good to excellent yields | mdpi.com |

This table is interactive. Users can sort and filter the data based on the provided columns.

Optimization of Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. ibchem.com Designing synthetic routes with high atom economy is a cornerstone of green chemistry. jocpr.com

For this compound, several synthetic pathways can be considered, each with a different theoretical atom economy. The ideal reaction would have a 100% atom economy, such as an addition or rearrangement reaction. nih.gov However, many common transformations, like substitutions and eliminations, generate stoichiometric byproducts, leading to lower atom economies.

Below is a comparative analysis of the theoretical atom economy for three potential synthetic routes to this compound.

Table 2.3.2.1: Comparative Atom Economy of Synthetic Routes to this compound

| Route | Precursor | Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|---|---|

| 1. Oxidation | 3-Cyclobutyltoluene | KMnO4 Oxidation | C11H14 + 2 KMnO4 | C11H12O2 | 2 MnO2 + 2 KOH + H2O | 36.5% |

| 2. Nitrile Hydrolysis | 3-Cyclobutylbenzonitrile | Acid Hydrolysis | C11H11N + 2 H2O | C11H12O2 | NH3 | 82.6% |

| 3. Carboxylation | 3-Cyclobutylbromobenzene | Grignard Reaction | C10H11Br + Mg, then CO2, then H3O+ | C11H12O2 | MgBr(OH) + H2O | 47.7% (approx.) |

Note: The atom economy calculation for the Grignard reaction is approximated as it involves multiple workup steps. The calculation for the oxidation route assumes potassium permanganate (B83412) as the oxidant, a classic but atom-inefficient choice.

As the table illustrates, the hydrolysis of 3-cyclobutylbenzonitrile (Route 2) offers a significantly higher atom economy compared to the classical permanganate oxidation of 3-cyclobutyltoluene (Route 1). While oxidation is a common method for producing benzoic acids from alkylbenzenes, using stoichiometric oxidants like KMnO4 or CrO3 results in large amounts of inorganic waste, leading to poor atom economy. numberanalytics.com The Grignard carboxylation of 3-cyclobutylbromobenzene (Route 3) is a staple in organic synthesis but is also hampered by the generation of stoichiometric magnesium salt waste.

To improve reaction efficiency, green chemistry principles advocate for catalytic approaches. For example, catalytic aerobic oxidation of 3-cyclobutyltoluene using molecular oxygen as the oxidant would dramatically improve the atom economy, as the only byproduct would be water. organic-chemistry.org This highlights the interconnectedness of green chemistry principles, where the choice of catalyst directly impacts atom economy and waste generation.

Catalytic Methodologies for Reduced Waste Generation and Enhanced Selectivity

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, greater selectivity, and significantly less waste compared to stoichiometric methods. google.com Catalysts lower the activation energy of reactions without being consumed, allowing for processes that are often more energy-efficient and atom-economical. skpharmteco.com

Catalytic Oxidation:

The oxidation of an alkyl precursor, such as 3-cyclobutyltoluene, is a direct route to this compound. Traditional methods often rely on stoichiometric amounts of heavy-metal oxidants like potassium permanganate (KMnO4) or chromium trioxide (CrO3), which generate significant toxic waste. numberanalytics.com Green catalytic alternatives focus on using clean oxidants like molecular oxygen (O2) or hydrogen peroxide (H2O2). organic-chemistry.orgmdpi.com

Heterogeneous and Homogeneous Catalysis: Various catalysts based on transition metals like cobalt, manganese, iron, and palladium have been developed for the aerobic oxidation of alkylbenzenes. rsc.orgnumberanalytics.comgoogle.com For instance, cobalt and manganese salts are widely used in industrial processes to convert toluenes to benzoic acids using air as the oxidant. google.com Nanocatalysts, such as Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII), have shown high efficiency for the selective oxidation of alkylbenzenes to carbonyl compounds in water. rsc.org Photocatalytic systems, for example using Pd nanoparticles on Bi2WO6, can also drive the selective oxidation of toluenes using O2. cjcatal.com These methods avoid the use of harsh stoichiometric reagents, thereby minimizing waste.

Catalytic Carboxylation:

Another promising green route is the direct carboxylation of an aryl halide precursor, such as 3-cyclobutylbromobenzene, using carbon dioxide (CO2). CO2 is an abundant, non-toxic, and renewable C1 source.

Palladium and Nickel Catalysis: Significant progress has been made in the palladium-catalyzed and nickel-catalyzed carboxylation of aryl halides with CO2. google.comnih.gov These methods often require a reducing agent but represent a more direct and potentially more atom-economical route than multi-step sequences. organic-chemistry.org Recent advancements include visible-light-driven carboxylations that utilize a combination of a palladium catalyst and a photoredox catalyst, allowing the reaction to proceed under an atmospheric pressure of CO2 without stoichiometric metallic reductants. nih.gov This approach offers a milder and more sustainable alternative to traditional high-pressure carboxylation or Grignard-based methods.

The following table summarizes selected catalytic methodologies applicable to the synthesis of this compound precursors.

| Reaction Type | Precursor | Catalyst System | Oxidant / C1 Source | Key Advantages | Citations |

| Aerobic Oxidation | 3-Cyclobutyltoluene | Co/Mn salts | O2 (Air) | High atom economy, uses air as oxidant | google.com |

| Aerobic Oxidation | 3-Cyclobutyltoluene | Surfactant-based Mo complex | H2O2 | Environmentally benign oxidant, occurs in water | organic-chemistry.org |

| Photocatalytic Oxidation | 3-Cyclobutyltoluene | Pd/Bi2WO6 | O2 | Uses visible light, high selectivity | cjcatal.com |

| Carboxylation | 3-Cyclobutylbromobenzene | Pd(OAc)2 / Phosphine ligand | CO2 | Direct use of CO2 | google.com |

| Photocatalytic Carboxylation | 3-Cyclobutylbromobenzene | Pd(OAc)2 / Ir photoredox catalyst | CO2 | Visible light-driven, avoids stoichiometric reductants | nih.gov |

| Carboxylation | 3-Cyclobutylchlorobenzene | NiCl2(PPh3)2 / Mn powder | CO2 | Uses more available chloro-precursors | nih.gov |

This table is interactive. Users can sort and filter the data based on the provided columns.

By employing these catalytic strategies, the synthesis of this compound can be aligned more closely with the principles of green chemistry, leading to processes that are not only more environmentally responsible but also often more economically viable due to reduced waste treatment costs and higher efficiency.

Reaction Mechanisms and Reactivity Studies of 3 Cyclobutylbenzoic Acid

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. byjus.com The introduction of a new substituent onto the aromatic ring of 3-cyclobutylbenzoic acid is directed by the electronic effects of the existing carboxyl and cyclobutyl groups.

Directing Effects of the Carboxyl and Cyclobutyl Groups

The regiochemical outcome of electrophilic aromatic substitution on a disubstituted benzene ring is determined by the combined influence of both substituents. In the case of this compound, the carboxyl group (-COOH) and the cyclobutyl group exert opposing directing effects.

The carboxyl group is an electron-withdrawing group and, consequently, is a deactivating meta-director . pharmaguideline.com It withdraws electron density from the benzene ring, making it less reactive towards electrophiles compared to benzene itself. masterorganicchemistry.com This deactivation is most pronounced at the ortho and para positions, leaving the meta positions (C5) as the most electron-rich and therefore the primary sites of electrophilic attack.

Conversely, the cyclobutyl group , as an alkyl substituent, is an activating ortho, para-director . ucalgary.ca Alkyl groups donate electron density to the benzene ring through an inductive effect, which increases the ring's nucleophilicity and reactivity towards electrophiles. vaia.com This activation is most significant at the ortho (C2 and C4) and para (C6) positions relative to the cyclobutyl group.

Kinetics and Regioselectivity Investigations

Given that the cyclobutyl group is an ortho, para-director and the carboxyl group is a meta-director, the potential sites for electrophilic attack are carbons 2, 4, 5, and 6. The substitution pattern will be influenced by the specific reaction conditions and the nature of the electrophile. For instance, in nitration reactions, which typically use a mixture of nitric and sulfuric acids, the strong electron-withdrawing nature of the nitro group would be a key factor. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Influence of Cyclobutyl Group | Influence of Carboxyl Group | Predicted Favorability |

| C2 | ortho (activating) | ortho (deactivating) | Moderately favored |

| C4 | ortho (activating) | para (deactivating) | Moderately favored |

| C5 | meta (neutral) | meta (directing) | Highly favored |

| C6 | para (activating) | ortho (deactivating) | Moderately favored |

This table is based on general principles of electrophilic aromatic substitution and serves as a predictive guide. Actual product distribution would require experimental verification.

Nucleophilic Acyl Substitution Reactions at the Carboxyl Group

The carboxyl group of this compound is a site for various nucleophilic acyl substitution reactions, leading to the formation of important derivatives such as esters, amides, and acid halides. libretexts.orgpressbooks.pub These reactions proceed through a common mechanism involving the initial addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.com

Mechanistic Pathways for Ester, Amide, and Acid Halide Formation

Esterification: The formation of an ester from this compound is typically achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This process, known as Fischer esterification, is a reversible reaction. byjus.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol.

Amide Formation: Amides can be synthesized from this compound through several methods. Direct reaction with an amine is often challenging due to acid-base reactions. A common approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine.

Acid Halide Formation: Acid chlorides, being highly reactive carboxylic acid derivatives, are valuable synthetic intermediates. They can be prepared from this compound by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride proceeds via an intermediate acyl chlorosulfite, which is then attacked by a chloride ion. libretexts.org

Influence of Steric and Electronic Factors on Reaction Efficiency

The efficiency of nucleophilic acyl substitution reactions of this compound is influenced by both steric and electronic factors.

Steric Effects: The cyclobutyl group, being a bulky substituent, can exert steric hindrance at the reaction center. This steric bulk can impede the approach of the nucleophile to the carbonyl carbon, potentially slowing down the reaction rate compared to less substituted benzoic acids. The degree of hindrance will depend on the size of the incoming nucleophile.

Table 2: Relative Reactivity of Carboxylic Acid Derivatives

| Derivative | Leaving Group | Basicity of Leaving Group | Relative Reactivity |

| Acid Chloride | Cl⁻ | Weak Base | Highest |

| Acid Anhydride | RCOO⁻ | Moderate Base | High |

| Ester | RO⁻ | Strong Base | Moderate |

| Amide | R₂N⁻ | Very Strong Base | Lowest |

This table illustrates the general trend in reactivity for carboxylic acid derivatives.

Cyclobutyl Ring Reactivity and Transformations

The cyclobutyl ring in this compound possesses inherent ring strain, which can make it susceptible to certain chemical transformations, particularly ring-opening reactions. researchgate.net However, the stability of the aromatic ring to which it is attached can influence its reactivity.

While specific studies on the transformations of the cyclobutyl ring in this compound are limited, general principles suggest that under certain conditions, such as in the presence of strong acids or certain metal catalysts, ring-opening could occur. nih.govbeilstein-journals.org For example, the Hunsdiecker reaction of cyclobutylcarboxylic acid has been shown to yield rearranged products, indicating the potential for carbocation-mediated rearrangements of the cyclobutyl group. acs.org

The presence of the electron-withdrawing carboxyl group on the benzene ring may also influence the stability and reactivity of the cyclobutyl substituent, although detailed studies on this interaction are not widely reported. Further research would be necessary to fully elucidate the specific reaction pathways and conditions for the transformation of the cyclobutyl moiety in this particular molecule.

Studies on Ring-Opening and Rearrangement Reactions

The inherent ring strain of the cyclobutyl group, a defining feature of its chemistry, makes it susceptible to reactions that can alleviate this strain. While specific studies on the ring-opening and rearrangement of this compound are not extensively documented, the principles of cyclobutane (B1203170) chemistry suggest potential reaction pathways. The strain energy of a cyclobutane ring makes it prone to cleavage under certain thermal or catalytic conditions. numberanalytics.commasterorganicchemistry.com

Reactions involving the cyclobutyl moiety are often driven by the release of this strain. For instance, transition metal-catalyzed reactions can induce ring-opening or rearrangement. Theoretical studies on related systems, such as cyclobutyl cations, indicate a complex potential energy surface where structures can interconvert. chemrxiv.org In the context of this compound, acid-catalyzed or metal-mediated reactions could potentially lead to the formation of intermediates that undergo rearrangement to form more stable structures, such as those containing a cyclopentyl or a linear alkyl chain. Such rearrangements would be driven by the energetic benefit of relieving the approximately 26 kcal/mol of strain energy associated with the four-membered ring. masterorganicchemistry.com The stability of potential carbocation intermediates would play a crucial role in dictating the products of such rearrangements. chemrxiv.org

Functionalization Strategies for the Cyclobutyl Moiety

Recent advancements in C-H functionalization have provided powerful tools for the modification of saturated rings like cyclobutane. For derivatives of cyclobutane carboxylic acid, which are structurally analogous to this compound, both palladium- and rhodium-catalyzed reactions have been successfully employed to introduce new functional groups directly onto the cyclobutyl ring.

Palladium-catalyzed C(sp³)–H activation has emerged as a key strategy. rsc.orgsemanticscholar.org By employing directing groups, such as amides derived from the carboxylic acid, it is possible to achieve site-selective arylation and vinylation of the cyclobutane's C-H bonds. acs.orgacs.orgresearchgate.net These reactions often utilize a Pd(II)/Pd(IV) catalytic cycle and can be rendered enantioselective through the use of chiral ligands. rsc.orgacs.org For example, mono-N-protected amino acids have been used as ligands to achieve asymmetric C-H functionalization on cyclobutane systems. acs.org

Table 1: Examples of Palladium-Catalyzed C-H Functionalization of Cyclobutane Carboxylic Acid Derivatives

| Catalyst/Ligand System | Reaction Type | Substrate Scope | Reference |

| Pd(OAc)₂ / Mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) | Asymmetric Arylation | 1-Substituted 1-cyclobutanecarboxylic acid amides | acs.org |

| Pd(OAc)₂ / 8-aminoquinoline (B160924) directing group | Arylation | Cyclobutanecarboxamide | acs.org |

| Pd(OAc)₂ / Mono-protected aminoethyl amine (MPAAM) | Asymmetric Arylation | Free cyclobutane carboxylic acids | rsc.orgsemanticscholar.org |

Rhodium catalysis offers complementary reactivity. nih.gov Rhodium-carbene intermediates can undergo intermolecular C-H insertion reactions to functionalize the cyclobutane ring. nih.gov The regioselectivity of these reactions, for instance, between the C1 and C3 positions of a substituted cyclobutane, can be controlled by the choice of the rhodium catalyst's ligand framework. nih.gov These strategies provide a means to selectively introduce complexity into the cyclobutyl portion of molecules like this compound, opening avenues for the synthesis of novel derivatives.

Acid-Base Properties in Non-Aqueous and Specific Solvent Systems

The acid-base properties of this compound are influenced by the electronic nature of the cyclobutyl substituent and the surrounding solvent medium.

Proton Transfer Mechanisms and Equilibria

The acidity of this compound is a measure of its ability to donate the carboxylic acid proton. In non-aqueous solvents, proton transfer is a complex process that can occur through mechanisms such as Hydrogen Atom Transfer (HAT) or Proton-Coupled Electron Transfer (PCET). researchgate.netbuketov.edu.kz Theoretical studies on substituted benzoic acids using Density Functional Theory (DFT) have shown that the mechanism of proton exchange can be elucidated by modeling the reaction pathways in different solvent environments, such as toluene. researchgate.netbuketov.edu.kz

The electronic effect of the substituent on the benzoic acid ring is a key determinant of its acidity. This effect is often quantified by the Hammett substituent constant (σ). For the cyclobutyl group, the Hammett constants (σ_m and σ_p) have been determined. The meta-substituent constant (σ_m) for a cyclobutyl group is approximately -0.05. pitt.edu This negative value indicates that the cyclobutyl group is a weak electron-donating group when positioned meta to the carboxylic acid. This electron-donating nature slightly destabilizes the carboxylate anion, thereby making this compound a slightly weaker acid than benzoic acid itself. The gas-phase acidity and proton affinity are intrinsic measures of a molecule's acidity, and for substituted benzoic acids, these properties can be correlated with substituent effects. nih.govnih.govwikipedia.org

Table 2: Hammett Constants for Selected Substituents

| Substituent | σ_m | σ_p | Data Source |

| -H | 0.00 | 0.00 | scispace.com |

| -Cyclobutyl | -0.05 | -0.14 | pitt.edu |

| -CH₃ | -0.07 | -0.17 | scispace.com |

| -Cl | 0.37 | 0.23 | scispace.com |

| -NO₂ | 0.71 | 0.78 | scispace.com |

Complexation with Specific Lewis Acids or Bases: Structural and Reactivity Implications

The carboxylic acid group of this compound can act as a Lewis base, donating electron density from its carbonyl oxygen to a suitable Lewis acid. acs.orgresearchgate.net A well-studied example is the interaction of carboxylic acids with the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. acs.orgresearchgate.net In a non-aqueous solvent like dichloromethane (B109758), these react to form 1:1 adducts. acs.org Spectroscopic studies, including NMR, can distinguish the resonances of the complexed species from the free acid and Lewis acid. acs.orgresearchgate.net

Derivatization and Functionalization Strategies of 3 Cyclobutylbenzoic Acid

Synthesis of Ester Derivatives: Scope, Limitations, and Esterification Methodologies

The conversion of the carboxylic acid group of 3-cyclobutylbenzoic acid into an ester is a fundamental transformation that facilitates further functionalization and modulates the compound's physicochemical properties.

Fischer-Speier Esterification: The most direct method for esterification is the Fischer-Speier reaction, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comyoutube.com This is an equilibrium-driven process, and the use of excess alcohol or the removal of water helps to shift the equilibrium towards the product ester. masterorganicchemistry.commasterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions yields methyl 3-cyclobutylbenzoate.

Carbodiimide-Mediated Esterification: For substrates that are sensitive to strong acids and high temperatures, milder methods are employed. Dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with a catalyst like 4-(dimethylamino)pyridine (DMAP), facilitates ester formation at room temperature. rasayanjournal.co.injocpr.com The carbodiimide (B86325) activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol. jocpr.com

Other Methods: Conversion of the carboxylic acid to its more reactive acid chloride followed by reaction with an alcohol, typically in the presence of a non-nucleophilic base like pyridine (B92270), is another effective, albeit two-step, strategy.

The scope of alcohols that can be used is broad, ranging from simple primary and secondary alcohols to more complex polyfunctional molecules. However, sterically hindered alcohols, such as tertiary alcohols, may react slowly or require more forcing conditions or specialized catalytic systems.

Table 1: Representative Esterification Reactions of this compound

| Alcohol | Reagent/Conditions | Product |

|---|---|---|

| Methanol | H₂SO₄, Reflux | Methyl 3-cyclobutylbenzoate |

| Ethanol | TsOH, Dean-Stark | Ethyl 3-cyclobutylbenzoate |

| Isopropanol | DCC, DMAP, CH₂Cl₂ | Isopropyl 3-cyclobutylbenzoate |

Amidation Reactions and Advanced Peptide Coupling Methodologies

The formation of an amide bond from this compound is a critical transformation for synthesizing analogues of biologically active molecules, including peptides. researchgate.netresearchgate.net This reaction involves coupling the carboxylic acid with a primary or secondary amine.

Direct reaction between a carboxylic acid and an amine requires very high temperatures and is generally inefficient. Therefore, the carboxylic acid must first be activated. Standard peptide coupling reagents are widely used for this purpose. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. researchgate.netbachem.comnih.gov

Common coupling reagents include:

Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). bachem.compeptide.com These are often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® to increase efficiency and suppress side reactions like racemization. bachem.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective activators. bachem.com

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide rapid and efficient coupling. peptide.com

The general procedure involves dissolving this compound, the amine, the coupling reagent, and any additives in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize any generated acids. peptide.com

Table 2: Representative Amidation Reactions of this compound

| Amine | Coupling Reagent/Base | Product |

|---|---|---|

| Aniline | EDC, HOBt, DIPEA | N-phenyl-3-cyclobutylbenzamide |

| Glycine methyl ester | HATU, DIPEA | Methyl 2-(3-cyclobutylbenzamido)acetate |

| Piperidine | PyBOP, DIPEA | (3-Cyclobutylphenyl)(piperidin-1-yl)methanone |

Formation of Anhydrides and Acid Halides for Subsequent Organic Transformations

Acid halides and anhydrides are highly reactive derivatives of carboxylic acids that serve as valuable intermediates in organic synthesis. pressbooks.pubyoutube.com

Acid Halide Formation: 3-Cyclobutylbenzoyl chloride, the most common acid halide derivative, can be readily prepared by treating this compound with thionyl chloride (SOCl₂). pressbooks.publibretexts.org Other reagents like oxalyl chloride or phosphorus pentachloride (PCl₅) can also be used. These reactions typically proceed under anhydrous conditions, often with a catalytic amount of DMF. The high reactivity of the acid chloride makes it an excellent electrophile for reactions with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. libretexts.org

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of this compound, though this often requires harsh conditions. A more common and milder laboratory method involves the reaction of 3-cyclobutylbenzoyl chloride with a carboxylate salt, such as sodium 3-cyclobutylbenzoate. libretexts.orgmasterorganicchemistry.com Alternatively, the acid chloride can react directly with one equivalent of the carboxylic acid, usually in the presence of a base like pyridine to sequester the HCl byproduct. pressbooks.pubmasterorganicchemistry.com Mixed anhydrides can also be synthesized by reacting the acid chloride with a different carboxylic acid. Anhydrides are effective acylating agents, particularly useful when a less reactive alternative to an acid chloride is desired. libretexts.org

Reductive Transformations of the Carboxyl Group to Alcohols and Aldehydes

The reduction of the carboxyl group offers a pathway to synthesize the corresponding primary alcohol and aldehyde.

Reduction to Alcohols: The carboxylic acid group of this compound can be reduced to a primary alcohol, (3-cyclobutylphenyl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. savemyexams.comlibretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. savemyexams.comlibretexts.org

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is more reactive than the starting material and is typically reduced further to the alcohol. savemyexams.com Therefore, a two-step procedure is often necessary. One common strategy involves first reducing the carboxylic acid to the primary alcohol, (3-cyclobutylphenyl)methanol, and then carefully oxidizing it back to the aldehyde, 3-cyclobutylbenzaldehyde (B6204498), using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). A more direct approach involves first converting the carboxylic acid to a more reactive derivative, such as 3-cyclobutylbenzoyl chloride. This acid chloride can then be reduced to the aldehyde using a less reactive, sterically hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.orglibretexts.orgmasterorganicchemistry.com This reagent is selective for the reduction of acid chlorides to aldehydes and does not typically reduce the resulting aldehyde further. libretexts.org

Introduction of Heteroatoms and Complex Organic Moieties onto the Benzoic Acid Scaffold

Functionalization of the aromatic ring of this compound through electrophilic substitution or cross-coupling reactions expands its structural diversity significantly.

Electrophilic aromatic substitution reactions introduce functional groups directly onto the benzene (B151609) ring. The regiochemical outcome is dictated by the directing effects of the substituents already present: the cyclobutyl group (weakly activating, ortho-, para-directing) and the carboxylic acid group (deactivating, meta-directing). The directing effects are competitive.

Nitration: Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.commsu.edu Due to the deactivating nature of the carboxyl group, forcing conditions may be required. The primary products expected would be 3-cyclobutyl-5-nitrobenzoic acid (meta to the carboxyl group and ortho to the cyclobutyl group) and 2-cyclobutyl-5-nitrobenzoic acid (ortho to the cyclobutyl group and meta to the carboxyl group).

Halogenation: Bromination or chlorination can be accomplished using Br₂ or Cl₂ in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. msu.edu The reaction will likely yield a mixture of isomers, with substitution occurring at positions ortho to the cyclobutyl group and meta to the carboxyl group.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. These reactions typically require an aryl halide or triflate derivative as a starting material. Therefore, a halogenated derivative of this compound, such as methyl 5-bromo-3-cyclobutylbenzoate, would be a key intermediate.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. nih.govtcichemicals.comnih.gov For instance, coupling methyl 5-bromo-3-cyclobutylbenzoate with phenylboronic acid would yield methyl 5-cyclobutyl-[1,1'-biphenyl]-3-carboxylate. The reaction is tolerant of a wide range of functional groups, making it highly versatile. tcichemicals.com

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new, substituted alkene. organic-chemistry.orglibretexts.orgmdpi.com The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org Reacting methyl 5-bromo-3-cyclobutylbenzoate with an alkene like styrene, under appropriate Heck conditions, would lead to the formation of a stilbene (B7821643) derivative, such as methyl 5-cyclobutyl-3-((E)-styryl)benzoate. The reaction typically exhibits high trans selectivity. organic-chemistry.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Cyclobutylbenzaldehyde |

| (3-Cyclobutylphenyl)(piperidin-1-yl)methanone |

| (3-Cyclobutylphenyl)methanol |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| 2-Cyclobutyl-5-nitrobenzoic acid |

| 3-Cyclobutyl-5-nitrobenzoic acid |

| 3-Cyclobutylbenzamide |

| 3-Cyclobutylbenzoyl chloride |

| 4-(Dimethylamino)pyridine (DMAP) |

| Aniline |

| Benzyl (B1604629) 3-cyclobutylbenzoate |

| Benzyl alcohol |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| Dicyclohexylcarbodiimide (DCC) |

| Diisopropylethylamine (DIPEA) |

| Diisopropylcarbodiimide (DIC) |

| Ethanol |

| Ethyl 3-cyclobutylbenzoate |

| Glycine methyl ester |

| Isopropanol |

| Isopropyl 3-cyclobutylbenzoate |

| Lithium aluminum hydride (LiAlH₄) |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) |

| Methanol |

| Methyl 2-(3-cyclobutylbenzamido)acetate |

| Methyl 3-cyclobutylbenzoate |

| Methyl 5-bromo-3-cyclobutylbenzoate |

| Methyl 5-cyclobutyl-3-((E)-styryl)benzoate |

| Methyl 5-cyclobutyl-[1,1'-biphenyl]-3-carboxylate |

| N-phenyl-3-cyclobutylbenzamide |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| Phenylboronic acid |

| Piperidine |

| Pyridinium chlorochromate (PCC) |

| Sodium 3-cyclobutylbenzoate |

| Sodium borohydride (NaBH₄) |

| Styrene |

| Sulfuric acid (H₂SO₄) |

| Thionyl chloride (SOCl₂) |

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 3 Cyclobutylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis and Intermolecular Interactions

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, enabling the determination of connectivity and conformational preferences.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex derivatives of 3-cyclobutylbenzoic acid where signal overlap in 1D spectra is common. youtube.comyoutube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For a derivative of this compound, COSY spectra would reveal correlations between adjacent protons on the cyclobutyl ring and on the benzoic acid ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms (¹J coupling). nih.gov This is a powerful technique for assigning carbon signals based on their attached, and often more easily assigned, protons. sdsu.edu For instance, the specific ¹H signal of a methine proton on the cyclobutyl ring would show a cross-peak with its corresponding ¹³C signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons over multiple bonds (typically ²J to ⁴J coupling). sdsu.edu This experiment is vital for piecing together the molecular skeleton by connecting fragments. For example, an HMBC spectrum could show a correlation between the protons on the cyclobutyl ring and the quaternary carbon of the benzoic acid ring to which it is attached, confirming the connectivity between the two ring systems.

These techniques, when used in combination, provide a detailed map of the molecular structure, which is essential for confirming the identity of newly synthesized derivatives.

| 2D NMR Technique | Type of Correlation | Information Gained for this compound Derivatives |

| COSY | ¹H – ¹H J-coupling | Shows which protons are adjacent, confirming connectivity within the cyclobutyl and phenyl rings. |

| HSQC | ¹H – ¹³C one-bond coupling | Directly links each proton to the carbon it is attached to, aiding in ¹³C spectral assignment. |

| HMBC | ¹H – ¹³C multiple-bond coupling | Establishes long-range connectivity between different parts of the molecule, such as the link between the cyclobutyl substituent and the aromatic ring. |

Solid-state NMR (ssNMR) spectroscopy is a powerful method for characterizing materials in their solid form, providing insights into polymorphism, molecular packing, and intermolecular interactions that are not accessible from solution-state NMR. europeanpharmaceuticalreview.comfsu.edu Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can have distinct physical properties. nih.gov

ssNMR can distinguish between different polymorphs because the chemical shifts of nuclei are highly sensitive to the local electronic environment, which differs in each crystal lattice. europeanpharmaceuticalreview.com Variations in intermolecular distances and angles in different polymorphs or within supramolecular assemblies result in unique sets of NMR signals. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly employed to obtain high-resolution spectra of solid samples. chiba-u.jp Furthermore, ssNMR can be used to quantify the components in solid mixtures, such as detecting a minor polymorphic form in the presence of a dominant one. bruker.com

X-ray Crystallography of this compound Derivatives and Cocrystals

X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a crystalline material. nih.gov This technique is unparalleled for determining bond lengths, bond angles, and the precise arrangement of molecules within a crystal lattice, offering a clear picture of conformational preferences and intermolecular interactions. nih.gov

The crystal structure of a molecule reveals how individual molecules pack together in the solid state. This packing is governed by non-covalent interactions, with hydrogen bonding being particularly significant in carboxylic acids. nih.govjaptronline.com For derivatives of this compound, the carboxylic acid group is a primary driver of supramolecular assembly.

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. For derivatives of this compound, this includes the orientation of the cyclobutyl ring relative to the plane of the benzoic acid ring and the conformation of the carboxylic acid group.

In the case of 3-(azidomethyl)benzoic acid, three different conformational polymorphs were identified, demonstrating that even subtle changes in crystal packing can favor different molecular conformations. nih.govresearchgate.net The primary source of this conformational polymorphism was the flexibility of the azidomethyl group. nih.gov The energy barrier between these conformations was confirmed by computational analysis. nih.gov This highlights how the substituent at the 3-position can significantly influence the conformational landscape of the molecule in the solid state.

Table of Crystallographic Data for a 3-Substituted Benzoic Acid Derivative (3-(azidomethyl)benzoic acid, Polymorph A) nih.gov

| Parameter | Value |

| Chemical formula | C₈H₇N₃O₂ |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a, b, c (Å) | 7.2913 (3), 11.2180 (4), 9.9482 (4) |

| α, β, γ (°) | 90, 95.391 (2), 90 |

| Volume (ų) | 810.51 (6) |

Mass Spectrometry for Reaction Monitoring and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for determining the molecular weight of compounds and for gaining structural information through fragmentation patterns. In the context of research on this compound, MS is particularly valuable for monitoring the progress of chemical reactions and elucidating reaction mechanisms. dntb.gov.ua

By sampling a reaction mixture over time, MS can be used to track the disappearance of reactants and the appearance of products and intermediates. waters.com Techniques such as Electrospray Ionization (ESI) and Atmospheric Solids Analysis Probe (ASAP) allow for the rapid analysis of reaction aliquots with minimal sample preparation. waters.comscripps.edu For instance, in the synthesis of an ester derivative of this compound, one could monitor the reaction by observing the decrease in the signal corresponding to the starting acid (e.g., [M-H]⁻ ion in negative mode) and the simultaneous increase in the signal for the product ester (e.g., [M+H]⁺ or [M+Na]⁺ ion in positive mode). The detection of short-lived intermediates can also provide crucial evidence for a proposed reaction mechanism. Selected Reaction Monitoring (SRM) can enhance the selectivity of detection, which is particularly useful when analyzing complex mixtures. nih.gov

High-Resolution Mass Spectrometry for Isotopic Labeling Studies

High-resolution mass spectrometry is an indispensable tool for isotopic labeling studies, which are designed to trace the metabolic fate of a molecule or elucidate reaction pathways. researchgate.net In the context of this compound research, stable isotope labeling involves replacing one or more atoms of the molecule with their heavier, non-radioactive isotopes, such as Deuterium (²H) or Carbon-13 (¹³C). nih.govnih.gov When the labeled this compound is introduced into a system, HRMS can accurately measure the mass-to-charge ratio (m/z) of the parent molecule and its products with high precision. This allows for the differentiation between labeled and unlabeled species, even with very small mass differences. nih.gov

The primary advantage of HRMS in this application is its ability to provide unambiguous elemental composition determination from the exact mass measurement. This is critical for confirming the incorporation of isotopes and for identifying unknown metabolites or reaction intermediates. For instance, by synthesizing this compound with ¹³C atoms incorporated into the cyclobutyl ring, researchers can follow the fate of this specific moiety through a complex reaction sequence. The mass shift corresponding to the number of incorporated ¹³C atoms provides a clear signature for identifying all fragments and products originating from that part of the molecule.

A hypothetical isotopic labeling experiment could involve the synthesis of this compound with six ¹³C atoms in the benzene (B151609) ring. The resulting mass shift would be readily detectable by HRMS, allowing for clear differentiation from the unlabeled endogenous compound.

Interactive Table 1: Hypothetical HRMS Data for ¹³C-Labeled this compound

| Compound Name | Isotopic Label | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed High-Resolution Mass (m/z) [M-H]⁻ |

| This compound | Unlabeled | C₁₁H₁₂O₂ | 176.08373 | 175.0764 |

| 3-Cyclobutyl-[¹³C₆]-benzoic acid | ¹³C₆ (ring labeled) | C₅¹³C₆H₁₂O₂ | 182.09715 | 181.0899 |

| This compound | Unlabeled | C₁₁H₁₂O₂ | 176.08373 | 175.0764 |

| This compound | Unlabeled | C₁₁H₁₂O₂ | 176.08373 | 175.0764 |

This table presents hypothetical data to illustrate the expected mass shifts in an isotopic labeling experiment analyzed by high-resolution mass spectrometry.

Tandem Mass Spectrometry for Fragment Pathway Analysis and Structural Confirmation of Intermediates

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. nih.gov In the study of this compound and its potential reaction intermediates, MS/MS provides critical information for structural elucidation and confirmation. nih.gov The process involves selecting a precursor ion (e.g., the molecular ion of an intermediate) with the first mass spectrometer, subjecting it to collision-induced dissociation (CID) to induce fragmentation, and then analyzing the resulting product ions with a second mass spectrometer. lew.ro

The fragmentation patterns obtained are highly specific to the molecular structure. By analyzing the neutral losses and the m/z of the product ions, a detailed picture of the molecule's connectivity can be constructed. researchgate.netmdpi.com For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (a neutral loss of 45 Da for COOH or 44 Da for CO₂) and fragmentation of the cyclobutyl ring.

For example, if a hypothesized intermediate in a reaction is a hydroxylated form of this compound, MS/MS can be used to confirm its structure. The precursor ion of this intermediate would be selected and fragmented. The resulting fragmentation pattern, including the characteristic loss of water (18 Da) and the carboxyl group, would provide strong evidence for the proposed structure. By comparing the fragmentation patterns of different isomers, it is often possible to determine the exact position of functional groups. researchgate.net This level of detail is crucial for building accurate mechanistic models of chemical and biological transformations involving this compound.

Interactive Table 2: Hypothetical Tandem MS/MS Fragmentation Data for a Postulated Intermediate of this compound

| Precursor Ion (m/z) | Proposed Intermediate Structure | Collision Energy | Product Ion (m/z) | Proposed Neutral Loss | Inferred Fragment Structure |

| 191.0714 | Hydroxylated this compound [M-H]⁻ | 20 eV | 173.0608 | H₂O (18.0106 Da) | Dehydrated intermediate |

| 191.0714 | Hydroxylated this compound [M-H]⁻ | 20 eV | 147.0815 | CO₂ (43.9898 Da) | Decarboxylated intermediate |

| 191.0714 | Hydroxylated this compound [M-H]⁻ | 35 eV | 129.0709 | H₂O + CO₂ (62.0004 Da) | Dehydrated and decarboxylated intermediate |

| 191.0714 | Hydroxylated this compound [M-H]⁻ | 35 eV | 119.0498 | C₄H₇O (71.0497 Da) | Phenylcarboxylate fragment |

This table contains hypothetical data illustrating the kind of information that can be obtained from an MS/MS experiment to elucidate the structure of a reaction intermediate.

Computational and Theoretical Chemistry Studies of 3 Cyclobutylbenzoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular orbitals of 3-cyclobutylbenzoic acid. These calculations provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding the molecule's chemical properties.

The electronic structure of this compound is characterized by the interplay between the aromatic benzoic acid moiety and the aliphatic cyclobutyl group. DFT studies on benzoic acid show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily localized on the benzene (B151609) ring and the carboxylic acid group. vjst.vntandfonline.comresearchgate.net The HOMO is typically a π-orbital of the benzene ring, while the LUMO is a π* orbital with significant contributions from the carbonyl group of the carboxylic acid. researchgate.net This distribution indicates that the aromatic ring acts as the primary electron donor, while the carboxylic acid group is the primary electron acceptor.

The presence of the cyclobutyl group at the meta position is expected to have a modest influence on the electronic structure. As an alkyl group, it is a weak electron-donating group through an inductive effect. This would slightly raise the energy of the HOMO and LUMO, potentially leading to a small decrease in the HOMO-LUMO energy gap. A smaller energy gap generally implies higher chemical reactivity. vjst.vn

Table 1: Calculated Electronic Properties of Benzoic Acid (as a model for this compound) using DFT

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and electronic stability. |

| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |

Note: These are illustrative values for benzoic acid, which are expected to be similar for this compound.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the charge distribution. For this compound, the MEP would show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), highlighting its acidic nature. researchgate.net

Conformational Analysis of the Cyclobutyl and Carboxyl Groups using Molecular Mechanics and Dynamics Simulations

The conformational flexibility of this compound is primarily associated with the puckering of the cyclobutyl ring and the rotation of the carboxyl group relative to the benzene ring. Molecular mechanics and molecular dynamics simulations are instrumental in exploring the potential energy surface and identifying the most stable conformations.

The cyclobutane (B1203170) ring is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain. masterorganicchemistry.comlibretexts.org High-level ab initio calculations on cyclobutane indicate a puckering angle of approximately 29.6 degrees and an inversion barrier of around 482 cm⁻¹. nih.govnih.gov For substituted cyclobutanes, the substituent can occupy either an equatorial or an axial position, with the equatorial position generally being more stable to minimize steric interactions. acs.org In the case of this compound, the benzoic acid moiety is attached to the cyclobutyl ring, and it is the puckering of the four-membered ring itself that is of interest. Computational studies on cyclobutanecarboxylic acid have shown the existence of multiple stable conformers arising from the orientation of the carboxylic acid group relative to the puckered ring. illinois.eduresearchgate.net

The rotation of the carboxyl group relative to the benzene ring is another important conformational feature. The carboxyl group can be either coplanar with the benzene ring or twisted out of the plane. For benzoic acid itself, the planar conformation is stabilized by conjugation between the π-system of the ring and the carboxyl group. However, in the solid state, intermolecular interactions can influence this conformation.

Molecular dynamics simulations can provide insights into the dynamic behavior of these conformational changes over time. Such simulations would likely show rapid interconversion between the puckered conformations of the cyclobutyl ring at room temperature. The rotation of the carboxyl group might be more restricted due to the energy barrier for breaking conjugation with the aromatic ring.

Table 2: Key Conformational Parameters of this compound

| Parameter | Description | Expected Value/State |

| Cyclobutyl Ring Conformation | Puckering of the four-membered ring to alleviate torsional strain. | Puckered (non-planar) conformation is energetically favored. masterorganicchemistry.comlibretexts.org |

| Carboxyl Group Orientation | Rotation of the -COOH group relative to the plane of the benzene ring. | Near-planar orientation is expected to be the most stable due to conjugation. |

| Substituent Position on Cyclobutyl Ring | N/A (The ring is the substituent on the benzoic acid) | N/A |

Prediction of Reactivity and Reaction Pathways via Transition State Calculations

Theoretical calculations can predict the reactivity of this compound and map out potential reaction pathways by locating transition states. Transition state theory allows for the calculation of reaction rates and provides a deeper understanding of reaction mechanisms.

The reactivity of this compound can be considered in two main parts: reactions involving the aromatic ring and reactions of the carboxylic acid group.

Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution. The cyclobutyl group at the meta position is a weak activating group and an ortho-, para-director. However, since it is in the meta position, it will have a minimal directing effect on incoming electrophiles. The carboxylic acid group is a deactivating group and a meta-director. Therefore, electrophilic substitution on this compound is expected to be disfavored compared to benzene and would likely occur at the positions meta to the carboxyl group and ortho/para to the cyclobutyl group. Computational studies on the reaction of benzoic acid with hydroxyl radicals have shown that addition to the meta and para positions is kinetically favored. rsc.orgnih.gov

Carboxylic Acid Reactivity: The carboxylic acid group can undergo reactions such as esterification, amide formation, and reduction. Transition state calculations for these reactions would involve modeling the approach of the reactant (e.g., an alcohol for esterification) and identifying the structure and energy of the highest point on the reaction coordinate. These calculations would reveal the activation energy, which is crucial for predicting the reaction rate.

For example, in a base-catalyzed reaction, the first step would be the deprotonation of the carboxylic acid. In an acid-catalyzed esterification, the first step would be the protonation of the carbonyl oxygen. Transition state calculations can model these steps and determine which pathways are energetically more favorable. Studies on the reactions of cyclic diones have demonstrated the utility of these methods in elucidating complex reaction mechanisms. beilstein-journals.org

Molecular Modeling of Intermolecular Interactions and Supramolecular Assemblies with this compound

Molecular modeling is a powerful technique for studying the non-covalent interactions that govern the formation of supramolecular assemblies. For this compound, the primary intermolecular interaction is the hydrogen bonding between the carboxylic acid groups.

Carboxylic acids are well-known to form strong hydrogen-bonded dimers in both the solid and solution phases. vjst.vnmdpi.com In these dimers, two molecules are held together by a pair of O-H···O hydrogen bonds, forming a stable eight-membered ring. Molecular modeling of benzoic acid dimers has shown that these interactions are highly directional and lead to a planar arrangement of the two carboxylic acid groups. vjst.vn It is highly probable that this compound will also form similar hydrogen-bonded dimers.

Beyond the formation of dimers, these intermolecular interactions can lead to the formation of more extended supramolecular structures, such as chains and sheets, in the crystalline state. nih.gov The packing of these molecules in a crystal lattice will be influenced by a combination of hydrogen bonding, van der Waals interactions involving the aromatic rings and cyclobutyl groups, and potentially C-H···π interactions. Computational studies can predict the most stable crystal packing arrangements and the resulting crystal morphology. Studies on other benzoic acid derivatives have shown how different substituents can influence the supramolecular assembly through the formation of various hydrogen and halogen bonds. tandfonline.com

Table 3: Potential Intermolecular Interactions in this compound Assemblies

| Interaction Type | Description | Expected Role in Supramolecular Assembly |

| O-H···O Hydrogen Bonding | Interaction between the hydroxyl group of one molecule and the carbonyl oxygen of another. | Primary driving force for the formation of dimers and extended chains. mdpi.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can contribute to the stabilization of the crystal lattice. |

| C-H···O Interactions | Weak hydrogen bonds between C-H bonds and oxygen atoms. | May play a role in directing the finer details of the crystal packing. mdpi.com |

| van der Waals Forces | Dispersive forces between the aliphatic cyclobutyl groups and other parts of the molecules. | Contribute to the overall cohesive energy of the assembly. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) in a Chemical Context (e.g., relating structure to reactivity constants or catalytic efficiency)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. In a chemical context, QSAR can be used to predict properties such as reaction rate constants, equilibrium constants, or catalytic efficiency based on molecular descriptors.

For a series of substituted benzoic acids, including this compound, a QSAR model could be developed to predict their acidity (pKa). The Hammett equation is a classic example of a linear free-energy relationship that can be considered a simple QSAR model for the reactivity of substituted benzoic acids. drugdesign.org

To build a more sophisticated QSAR model for a specific reactivity parameter of this compound and its analogs, a set of molecular descriptors would be calculated for each molecule. These descriptors can be categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These describe the electronic properties of the molecule and include parameters such as partial atomic charges, dipole moment, HOMO and LUMO energies, and electrostatic potential. For this compound, the inductive effect of the cyclobutyl group would be captured by these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, van der Waals volume, and surface area. The bulkiness of the cyclobutyl group would be represented by these descriptors.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the most common descriptor being the logarithm of the partition coefficient (logP).

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the observed activity. chitkara.edu.in Such a model could then be used to predict the reactivity of other, untested, cyclobutyl-substituted benzoic acids. QSAR studies on other benzoic acid derivatives have shown that parameters like hydrophobicity, molar refractivity, and aromaticity can be crucial for their activity. nih.gov

Table 4: Relevant QSAR Descriptors for this compound

| Descriptor Class | Example Descriptors | Relevance to this compound |

| Electronic | Hammett constant (σ), HOMO/LUMO energies, Mulliken charges. | Quantify the electron-donating nature of the cyclobutyl group and its effect on the reactivity of the aromatic ring and carboxylic acid. |

| Steric | Molar refractivity (MR), van der Waals volume. | Describe the size and shape of the cyclobutyl substituent and its potential for steric hindrance. |

| Hydrophobic | LogP (octanol-water partition coefficient). | Measures the overall hydrophobicity, which is influenced by the aliphatic cyclobutyl group. |

| Topological | Connectivity indices, Wiener index. | Numerically represent the molecular structure and branching. |

Role of 3 Cyclobutylbenzoic Acid As a Building Block in Complex Molecule Synthesis

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of each starting material. The carboxylic acid functionality of 3-cyclobutylbenzoic acid makes it a suitable candidate for inclusion in prominent MCRs such as the Passerini and Ugi reactions.

In the context of a Passerini reaction , this compound can serve as the carboxylic acid component, reacting with an isocyanide and a carbonyl compound (an aldehyde or ketone) to yield an α-acyloxy carboxamide. The cyclobutyl moiety remains intact throughout this transformation, thereby introducing this specific carbocyclic unit into the final product.

Similarly, in an Ugi four-component reaction (U-4CR) , this compound can act as the acid component. This reaction brings together the carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce a dipeptide-like structure. The resulting molecule would feature a 3-cyclobutylbenzoyl group attached to the nitrogen atom of the newly formed amide bond. The incorporation of the cyclobutyl group can influence the conformational preferences and physicochemical properties of the resulting peptidomimetic scaffold.

| Multi-Component Reaction | Reactants | Product Type | Role of this compound |

| Passerini Reaction | This compound, Isocyanide, Carbonyl Compound | α-Acyloxy Carboxamide | Carboxylic Acid Component |

| Ugi Reaction | This compound, Amine, Carbonyl Compound, Isocyanide | α-Acylamino Amide | Carboxylic Acid Component |

Application in the Construction of Macrocycles and Polycyclic Systems

The synthesis of macrocycles and complex polycyclic frameworks often relies on the strategic use of bifunctional building blocks that can undergo cyclization reactions. This compound, through derivatization, can be employed in such synthetic endeavors. For instance, the carboxylic acid can be converted into a more reactive acyl chloride or ester, which can then participate in intramolecular reactions to form large ring structures.

Precursor for Advanced Organic Materials and Functional Molecules (excluding biological/pharmaceutical applications)

The unique combination of an aromatic ring and a cyclobutyl group in this compound makes it an interesting precursor for the development of advanced organic materials. The carboxylic acid handle allows for its incorporation into polymer backbones through polymerization reactions, such as polyesterification or polyamidation. The resulting polymers would possess side chains containing the cyclobutyl group, which could affect the material's thermal properties, solubility, and morphology.

Furthermore, derivatives of this compound could be explored in the synthesis of functional molecules with specific optical or electronic properties. For example, by introducing appropriate functional groups onto the aromatic ring, it may be possible to create liquid crystalline materials where the cyclobutyl unit influences the mesophase behavior. The rigid and non-planar nature of the cyclobutyl group can disrupt intermolecular packing, leading to materials with tailored physical characteristics.

Ligand Design and Metal Complexation Studies for Catalytic Applications

The design of organic ligands is central to the development of homogeneous catalysis. This compound can be chemically modified to create novel ligands for metal coordination. The carboxylic acid group can be converted into various coordinating functionalities, such as amides, esters, or heterocycles like oxazolines or pyridines.

The cyclobutyl moiety in these ligands can exert significant steric influence on the metal center to which it is coordinated. This steric hindrance can play a crucial role in controlling the selectivity of catalytic reactions, for instance, by creating a specific chiral environment around the metal active site in asymmetric catalysis. The rigidity of the cyclobutyl group can also limit the conformational flexibility of the ligand, leading to more well-defined and potentially more active catalytic species. Metal complexes bearing ligands derived from this compound could find applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

| Potential Application Area | Key Feature of this compound | Potential Outcome |

| Ligand Design | Steric bulk of the cyclobutyl group | Control of stereoselectivity in catalysis |

| Metal Complexation | Rigid cyclobutyl scaffold | Formation of well-defined catalytic species |

Future Research Directions and Emerging Methodologies for 3 Cyclobutylbenzoic Acid Research

Integration with Flow Chemistry and Microfluidic Synthesis for Scalable Production and Derivatization

Continuous flow chemistry and microfluidic synthesis offer substantial advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater potential for automation and scalability. For 3-cyclobutylbenzoic acid, these technologies represent a promising avenue for both its large-scale production and the efficient generation of a diverse library of derivatives.

Future research in this area could focus on developing a continuous flow process for the synthesis of this compound itself. By adapting known batch reactions, such as the oxidation of 3-cyclobutyltoluene, to a flow regime, it may be possible to achieve higher yields and purity while minimizing reaction times and waste. A key advantage of flow chemistry is the ability to safely handle hazardous reagents and intermediates by confining them to small reactor volumes.

Furthermore, microfluidic reactors can be employed for the high-throughput synthesis and screening of this compound derivatives. beilstein-journals.orgnih.gov These systems allow for the rapid variation of reaction parameters such as temperature, pressure, and reagent concentrations, facilitating the optimization of reaction conditions in a fraction of the time required for conventional methods. nih.gov For instance, the derivatization of the carboxylic acid group to form esters, amides, or other functional groups could be efficiently explored using a microfluidic setup. The continuous flow synthesis of other functionalized benzoic acids, such as 2,2′-diselenobis(benzoic acid), has demonstrated the feasibility and benefits of this approach, including significantly reduced reaction times. rsc.orgrsc.org

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Batch Processing | Flow Chemistry/Microfluidics |

| Scalability | Often requires significant redevelopment for scale-up. | More straightforward to scale by running the system for longer or using parallel reactors. |

| Safety | Larger volumes of hazardous materials are handled at once. | Small reactor volumes minimize the risk associated with exothermic reactions or unstable intermediates. |

| Reaction Time | Can be lengthy, including heating and cooling times. | Significantly shorter residence times are often sufficient for complete conversion. |

| Process Control | More challenging to maintain precise control over temperature and mixing. | Superior control over reaction parameters leads to higher reproducibility and fewer side products. |

| Derivatization | Sequential and time-consuming for creating a library of compounds. | Amenable to automated, high-throughput synthesis of derivatives for screening. |

Application of Machine Learning in Reaction Prediction and Optimization for this compound Derivatives